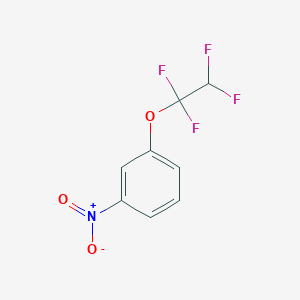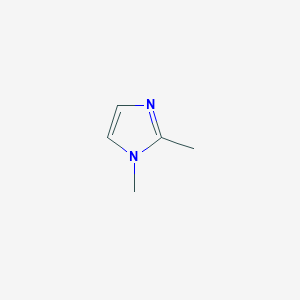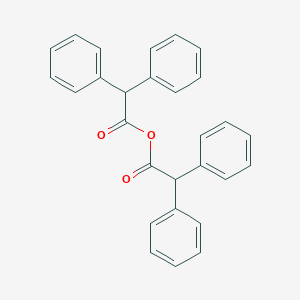
Abamine
Vue d'ensemble
Description
Abamine is a chemical compound known for its role as an inhibitor of the enzyme nine-cis-epoxycarotenoid dioxygenase (NCED), which is a key regulatory enzyme in the biosynthesis of the plant hormone abscisic acid. Abscisic acid is crucial for various physiological processes in plants, including seed dormancy, stress responses, and growth regulation. This compound has been instrumental in scientific research for its ability to modulate abscisic acid levels and investigate related biochemical pathways .
Applications De Recherche Scientifique
Abamine has a wide range of applications in scientific research, particularly in the fields of plant biology, biochemistry, and pharmacology:
Plant Biology: this compound is used to study the role of abscisic acid in plant growth and stress responses. It helps in understanding the mechanisms of seed dormancy, drought tolerance, and stomatal closure.
Biochemistry: Researchers use this compound to investigate enzyme kinetics and protein structures, particularly those involved in the abscisic acid biosynthetic pathway.
Pharmacology: this compound’s ability to modulate hormone levels makes it a valuable tool in exploring potential therapeutic applications for stress-related disorders in plants.
Analyse Biochimique
Biochemical Properties
Abamine has proven instrumental in exploring enzyme kinetics, unraveling protein structures, and deciphering cell signaling pathways . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Abamine involves the reaction of methyl glycine with a 4-fluorobenzyl group and a 3,4-dimethoxycinnamyl group. The preparation method typically includes the following steps:
Formation of the Intermediate: Methyl glycine is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate compound.
Final Product Formation: The intermediate is then reacted with 3,4-dimethoxycinnamyl chloride under similar basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Abamine primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amine and ester groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various substituted derivatives of this compound .
Mécanisme D'action
Abamine exerts its effects by inhibiting the enzyme nine-cis-epoxycarotenoid dioxygenase, which is crucial for the biosynthesis of abscisic acid. By binding to the active site of the enzyme, this compound prevents the conversion of carotenoid precursors into abscisic acid. This inhibition leads to a decrease in abscisic acid levels, thereby affecting various physiological processes regulated by this hormone. The molecular targets of this compound include the NCED enzyme and related proteins involved in the abscisic acid biosynthetic pathway .
Comparaison Avec Des Composés Similaires
Abamine is unique in its specific inhibition of nine-cis-epoxycarotenoid dioxygenase. Similar compounds include:
Hydroxamates: These compounds also inhibit NCED and related carotenoid cleavage dioxygenases involved in strigolactone biosynthesis.
AbamineSG: A derivative of this compound with similar inhibitory properties but different structural features.
Compound 13 and Compound 17: These compounds have been reported to have greater inhibitory effects on abscisic acid biosynthesis compared to this compound
Propriétés
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17/h4-11,13H,12,14-15H2,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDWSQWMXACHHN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of abamine and how does it work?
A1: this compound is a competitive inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme involved in the biosynthesis of abscisic acid (ABA) in higher plants. [] It achieves this by competing with the enzyme's natural substrate, 9-cis-epoxycarotenoids, for binding to the active site of NCED. [] By inhibiting NCED, this compound effectively reduces the production of ABA. []
Q2: What are the downstream effects of this compound treatment in plants?
A2: As this compound disrupts ABA biosynthesis, its application leads to various physiological changes in plants, primarily linked to ABA's roles in growth regulation and stress response. Some observed effects include:
- Inhibition of stomatal closure: ABA typically triggers stomatal closure in response to osmotic stress. This compound treatment hinders this process, suggesting a direct link between this compound's inhibitory action on NCED and ABA-mediated stomatal regulation. []
- Enhanced sensitivity to drought stress: this compound-treated plants exhibit reduced tolerance to drought stress, likely due to the diminished ABA levels crucial for drought response mechanisms. []
- Enhanced nodule formation in legumes: Interestingly, this compound treatment enhances nodule formation in legume species like Lotus japonicus. This suggests a regulatory role of ABA in nodulation, with lower ABA levels potentially promoting nodule development. []
Q3: Can this compound impact other plant processes besides ABA biosynthesis?
A3: Yes, recent research indicates that this compound might influence strigolactone biosynthesis. [] Strigolactones, like ABA, are plant hormones with significant roles in plant development and interactions with other organisms. This effect is attributed to this compound's potential to inhibit other carotenoid cleavage dioxygenases (CCDs) involved in strigolactone production. []
Q4: How does the structure of this compound relate to its inhibitory activity?
A4: While specific structure-activity relationship (SAR) studies for this compound are limited within the provided literature, its design was based on mimicking structural features of NCED substrates. [] Further research exploring modifications to the this compound scaffold and their impact on NCED inhibition, as well as potential activity against other CCDs, would be valuable.
Q5: How does this compound impact nitrogen fixation in legume plants?
A6: Studies on Lotus japonicus demonstrate that this compound treatment enhances nitrogen fixation activity. [] This effect is linked to reduced nitric oxide (NO) production in nodules of this compound-treated plants, suggesting an ABA-mediated regulation of NO levels impacting nitrogen fixation efficiency. []
Q6: Can you explain the role of this compound in understanding plastid function?
A7: this compound has been instrumental in studying the role of plastid-localized proteins like WHIRLY1 in ABA signaling. [] Experiments using this compound helped demonstrate that plastid-localized WHIRLY1 enhances the responsiveness of Arabidopsis seedlings to ABA, even when ABA is supplied exogenously. [] This suggests a complex interplay between plastid- and nucleus-localized factors in mediating ABA responses.
Q7: Does this compound affect fruit ripening?
A8: Research in tomatoes suggests that this compound can influence fruit ripening. [] In experiments where β-carotene levels were manipulated, leading to increased ABA content and extended shelf life, this compound treatment reversed the extended shelf-life phenotype. [] This supports the link between β-carotene, ABA, and fruit ripening processes.
Q8: Has this compound been used to study cadmium uptake in plants?
A9: Yes, this compound has been used to investigate the role of ABA in cadmium uptake. In Sedum alfredii, a hyperaccumulator plant, this compound application increased cadmium uptake. [] This effect was linked to ABA's regulatory role in apoplastic barrier development in roots. []
Q9: Are there any scalable synthetic routes available for this compound?
A10: Yes, recent research highlights the development of a scalable synthetic method for this compound utilizing the Heck reaction. [] This approach allows for the efficient production of this compound, potentially facilitating its wider use in research and agricultural applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


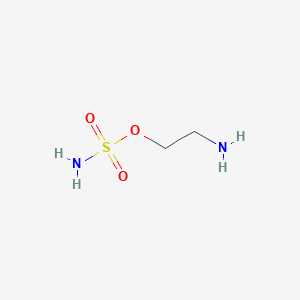



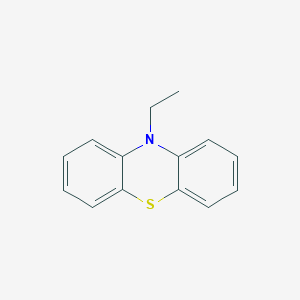
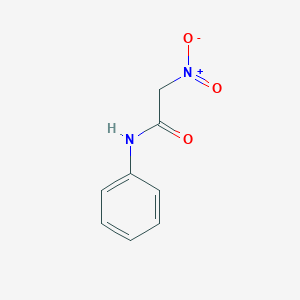
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
